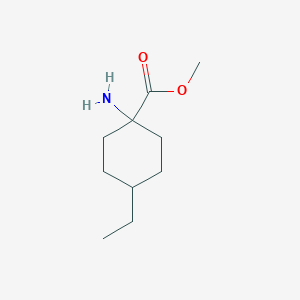
Methyl 1-aMino-4-ethylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-aMino-4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-aMino-4-ethylcyclohexanecarboxylate typically involves the esterification of 1-amino-4-ethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aMino-4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Methyl 1-nitro-4-ethylcyclohexanecarboxylate.
Reduction: Methyl 1-aMino-4-ethylcyclohexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-aMino-4-ethylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 1-aMino-4-ethylcyclohexanecarboxylate exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various pathways in the body.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-aMino-4-methylcyclohexanecarboxylate
- Methyl 1-aMino-4-propylcyclohexanecarboxylate
- Methyl 1-aMino-4-isopropylcyclohexanecarboxylate
Uniqueness
Methyl 1-aMino-4-ethylcyclohexanecarboxylate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with other molecules, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 1-amino-4-ethylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-8-4-6-10(11,7-5-8)9(12)13-2/h8H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFTVRKJDPGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)
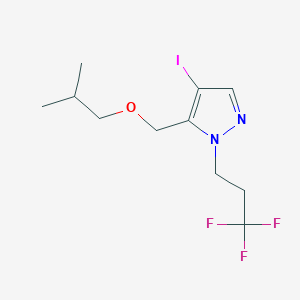
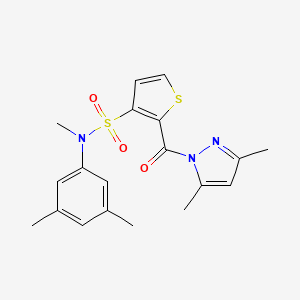

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2886448.png)
![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)
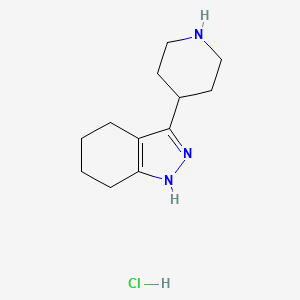
![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)
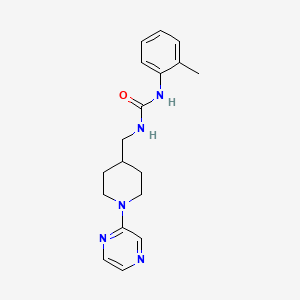
![6-(furan-2-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2886457.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2886460.png)
![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)
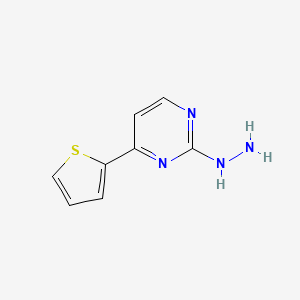
![11-methyl-13-[(2-methylpropyl)amino]-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2886466.png)
